molecular formula C11H13ClO2 B12996194 2-Chloro-5-butylbenzoic acid

2-Chloro-5-butylbenzoic acid

Cat. No.: B12996194
M. Wt: 212.67 g/mol
InChI Key: JZAYPFCMBPFBCY-UHFFFAOYSA-N
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Description

5-Butyl-2-chlorobenzoic acid: is an organic compound with the molecular formula C11H13ClO2 It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a chlorine atom, and the hydrogen atom at the fifth position is replaced by a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-butyl-2-chlorobenzoic acid can be achieved through several methods. One common approach involves the chlorination of 5-butylbenzoic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution of a hydrogen atom with a chlorine atom on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of 5-butyl-2-chlorobenzoic acid may involve large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-2-chlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The butyl group can be oxidized to form carboxylic acids or other functional groups.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

    Substitution Reactions: Formation of derivatives with different substituents replacing the chlorine atom.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of alcohols or aldehydes.

Scientific Research Applications

Chemistry: 5-Butyl-2-chlorobenzoic acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, derivatives of 5-butyl-2-chlorobenzoic acid are explored for their potential therapeutic properties. They may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Industry: The compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-butyl-2-chlorobenzoic acid and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the structure and functional groups present in the derivatives.

Comparison with Similar Compounds

    2-Chlorobenzoic acid: Lacks the butyl group, making it less hydrophobic.

    5-Butylbenzoic acid: Lacks the chlorine atom, affecting its reactivity in substitution reactions.

    4-Butyl-2-chlorobenzoic acid: Positional isomer with different substitution pattern on the benzene ring.

Uniqueness: 5-Butyl-2-chlorobenzoic acid is unique due to the presence of both a butyl group and a chlorine atom on the benzene ring. This combination of substituents influences its chemical reactivity and physical properties, making it a valuable compound for specific synthetic and industrial applications.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

5-butyl-2-chlorobenzoic acid

InChI

InChI=1S/C11H13ClO2/c1-2-3-4-8-5-6-10(12)9(7-8)11(13)14/h5-7H,2-4H2,1H3,(H,13,14)

InChI Key

JZAYPFCMBPFBCY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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